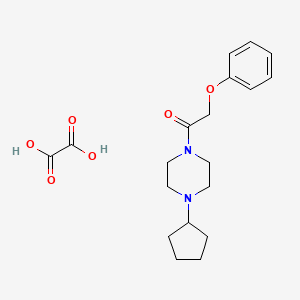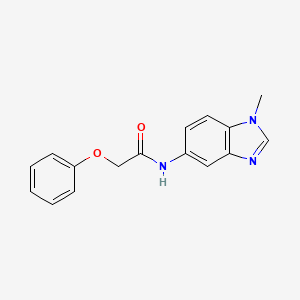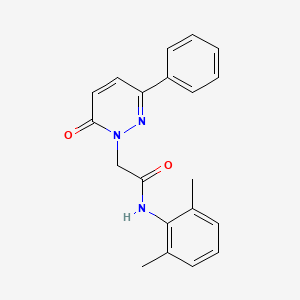![molecular formula C15H20N2O3 B5400783 {1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinyl}methanol](/img/structure/B5400783.png)
{1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinyl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinyl}methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound is commonly known as NPDPM and is a potent and selective agonist of the nociceptin/orphanin FQ peptide (NOP) receptor.
作用機序
NPDPM is a selective agonist of the {1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinyl}methanol receptor, which is a member of the opioid receptor family. The {1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinyl}methanol receptor is primarily expressed in the central nervous system and is involved in the regulation of pain, mood, and stress. NPDPM binds to the {1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinyl}methanol receptor and activates downstream signaling pathways, leading to the modulation of pain perception and mood.
Biochemical and Physiological Effects:
NPDPM has been shown to have potent analgesic effects in various animal models of pain. It has also been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression. NPDPM has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and noradrenaline, which are involved in the regulation of mood and pain perception.
実験室実験の利点と制限
One of the primary advantages of NPDPM in lab experiments is its potent and selective agonist activity at the {1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinyl}methanol receptor. This allows for the precise modulation of pain perception and mood without affecting other opioid receptors. However, one of the limitations of NPDPM is its relatively short half-life, which can limit its effectiveness in certain experimental settings.
将来の方向性
NPDPM has significant potential for future research in various fields, including medicinal chemistry, drug discovery, and neuroscience. Some of the possible future directions for NPDPM research include the development of novel pain medications, the treatment of drug addiction, and the modulation of mood disorders. Additionally, further research is needed to elucidate the precise mechanisms of action of NPDPM and its potential interactions with other neurotransmitter systems.
合成法
The synthesis of NPDPM involves the reaction of 2-nitrostyrene with piperidine in the presence of boron trifluoride etherate to form the corresponding nitrostyrene-piperidine adduct. The adduct is then reduced with sodium borohydride to yield NPDPM. The synthesis of NPDPM is a relatively straightforward process and can be easily scaled up for large-scale production.
科学的研究の応用
NPDPM has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of NPDPM is in medicinal chemistry and drug discovery. NPDPM has been shown to have potent analgesic effects and can be used as a lead compound for the development of novel pain medications. NPDPM has also been studied for its potential applications in the treatment of drug addiction, anxiety, and depression.
特性
IUPAC Name |
[1-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-12-13-5-3-9-16(11-13)10-4-7-14-6-1-2-8-15(14)17(19)20/h1-2,4,6-8,13,18H,3,5,9-12H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUHYWOLTOTBRN-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC=CC2=CC=CC=C2[N+](=O)[O-])CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C/C=C/C2=CC=CC=C2[N+](=O)[O-])CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197937 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(pyrazin-2-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5400702.png)
![5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone](/img/structure/B5400703.png)
![isopropyl 7-amino-6-cyano-3-(2-furyl)-8-(2-furylmethylene)-4-oxo-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate](/img/structure/B5400707.png)

![4-butoxy-N-(2-(2-furyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5400738.png)
![2-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5400743.png)

![2-methoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 3,4-dimethoxybenzoate](/img/structure/B5400757.png)
![1-(1H-imidazol-2-ylcarbonyl)-4-[(2-methylphenyl)thio]piperidine](/img/structure/B5400761.png)



![2-(3,4-dichlorophenyl)-4-[4-(1H-imidazol-1-yl)butanoyl]morpholine](/img/structure/B5400794.png)
![1'-[2-(1H-imidazol-2-yl)benzoyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5400799.png)